molecular formula C7H11F3O B14315910 1,1,1-Trifluoro-5-methylhex-4-en-3-ol CAS No. 112961-22-5

1,1,1-Trifluoro-5-methylhex-4-en-3-ol

Cat. No.: B14315910
CAS No.: 112961-22-5
M. Wt: 168.16 g/mol
InChI Key: SCJURFDIMGDIKU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-methylhex-4-en-3-ol: is an organic compound with the molecular formula C7H11F3O It is characterized by the presence of a trifluoromethyl group, a methyl group, and an enol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with appropriate alkenes under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1-Trifluoro-5-methylhex-4-en-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-5-methylhex-4-en-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The enol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison: 1,1,1-Trifluoro-5-methylhex-4-en-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

112961-22-5

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

1,1,1-trifluoro-5-methylhex-4-en-3-ol

InChI

InChI=1S/C7H11F3O/c1-5(2)3-6(11)4-7(8,9)10/h3,6,11H,4H2,1-2H3

InChI Key

SCJURFDIMGDIKU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CC(F)(F)F)O)C

Origin of Product

United States

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